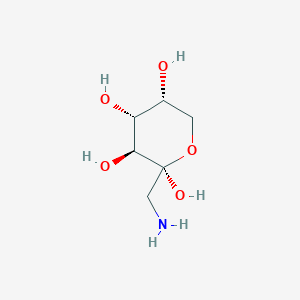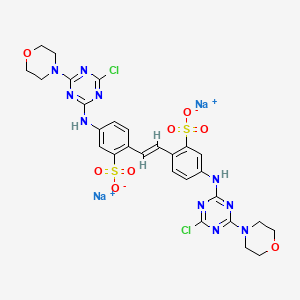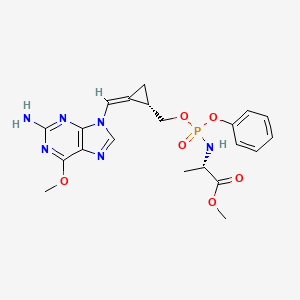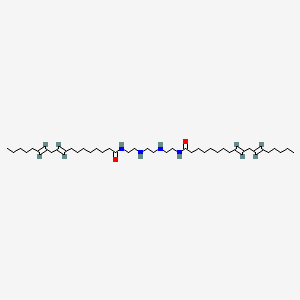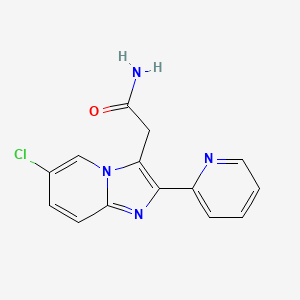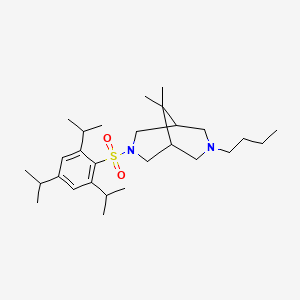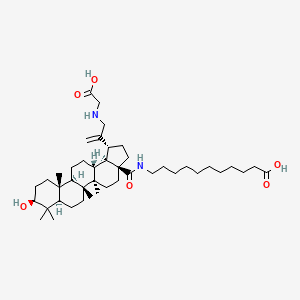
Undecanoic acid, 11-(((3beta)-30-((carboxymethyl)amino)-3-hydroxy-28-oxolup-20(29)-en-28-yl)amino)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Undecanoic acid, 11-(((3beta)-30-((carboxymethyl)amino)-3-hydroxy-28-oxolup-20(29)-en-28-yl)amino)- is a complex organic compound with a unique structure It is a derivative of undecanoic acid, which is a saturated fatty acid
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of undecanoic acid, 11-(((3beta)-30-((carboxymethyl)amino)-3-hydroxy-28-oxolup-20(29)-en-28-yl)amino)- involves multiple steps. The starting material is typically undecanoic acid, which undergoes a series of chemical reactions to introduce the desired functional groups. These reactions may include esterification, amidation, and hydroxylation, among others. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and advanced purification techniques. The process is optimized to minimize waste and maximize efficiency. Common methods include continuous flow reactors and automated synthesis systems, which allow for precise control over reaction parameters and consistent product quality.
Analyse Chemischer Reaktionen
Types of Reactions
Undecanoic acid, 11-(((3beta)-30-((carboxymethyl)amino)-3-hydroxy-28-oxolup-20(29)-en-28-yl)amino)- can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve the desired transformation efficiently.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes. Substitution reactions can lead to a wide range of functionalized derivatives.
Wissenschaftliche Forschungsanwendungen
Undecanoic acid, 11-(((3beta)-30-((carboxymethyl)amino)-3-hydroxy-28-oxolup-20(29)-en-28-yl)amino)- has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: It is investigated for its potential therapeutic applications, such as drug delivery systems and as a component of pharmaceutical formulations.
Industry: It is used in the production of specialty chemicals, polymers, and other industrial products.
Wirkmechanismus
The mechanism of action of undecanoic acid, 11-(((3beta)-30-((carboxymethyl)amino)-3-hydroxy-28-oxolup-20(29)-en-28-yl)amino)- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Undecanoic acid, 11-(((3beta)-30-((carboxymethyl)amino)-3-hydroxy-28-oxolup-20(29)-en-28-yl)amino)- can be compared with other similar compounds, such as:
Undecanoic acid: A simpler fatty acid with fewer functional groups.
11-Aminoundecanoic acid: A related compound with an amino group at the 11th position.
Hydroxyundecanoic acids: Compounds with hydroxyl groups at various positions along the carbon chain.
The uniqueness of undecanoic acid, 11-(((3beta)-30-((carboxymethyl)amino)-3-hydroxy-28-oxolup-20(29)-en-28-yl)amino)- lies in its complex structure and the presence of multiple functional groups, which confer unique chemical and biological properties.
Eigenschaften
CAS-Nummer |
173106-40-6 |
|---|---|
Molekularformel |
C43H72N2O6 |
Molekulargewicht |
713.0 g/mol |
IUPAC-Name |
11-[[(1R,3aS,5aR,5bR,7aR,9S,11aR,11bR,13aR,13bS)-1-[3-(carboxymethylamino)prop-1-en-2-yl]-9-hydroxy-5a,5b,8,8,11a-pentamethyl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a-carbonyl]amino]undecanoic acid |
InChI |
InChI=1S/C43H72N2O6/c1-29(27-44-28-36(49)50)30-18-23-43(38(51)45-26-14-12-10-8-7-9-11-13-15-35(47)48)25-24-41(5)31(37(30)43)16-17-33-40(4)21-20-34(46)39(2,3)32(40)19-22-42(33,41)6/h30-34,37,44,46H,1,7-28H2,2-6H3,(H,45,51)(H,47,48)(H,49,50)/t30-,31+,32-,33+,34-,37+,40-,41+,42+,43-/m0/s1 |
InChI-Schlüssel |
SESXEXHHXGFZGS-MEUQDLEQSA-N |
Isomerische SMILES |
C[C@@]12CC[C@]3(CC[C@H]([C@@H]3[C@H]1CC[C@H]4[C@]2(CC[C@@H]5[C@@]4(CC[C@@H](C5(C)C)O)C)C)C(=C)CNCC(=O)O)C(=O)NCCCCCCCCCCC(=O)O |
Kanonische SMILES |
CC1(C2CCC3(C(C2(CCC1O)C)CCC4C3(CCC5(C4C(CC5)C(=C)CNCC(=O)O)C(=O)NCCCCCCCCCCC(=O)O)C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



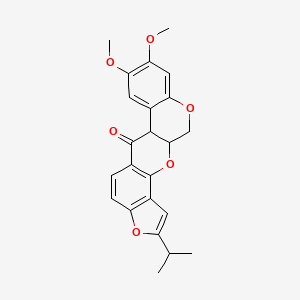


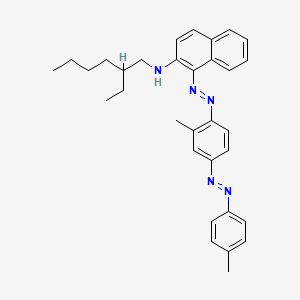
![6,6'-(1,3,5-Triazine-2,4-diyldiimino)bis[10-bromonaphth[2,3-C]acridine-5,8,14(13H)-trione]](/img/structure/B12700790.png)
